molecular formula C14H20N2O2 B14017048 4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one CAS No. 66842-68-0

4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one

Cat. No.: B14017048
CAS No.: 66842-68-0
M. Wt: 248.32 g/mol
InChI Key: LIEULKOUKZVFNH-UHFFFAOYSA-N
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Description

5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a fused pyridine and indole ring system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis followed by intramolecular esterification . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the Sonogashira reaction, which is used to form carbon-carbon bonds in the presence of palladium catalysts . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- stands out due to its specific structural features, which confer unique chemical reactivity and biological activity

Properties

CAS No.

66842-68-0

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one

InChI

InChI=1S/C14H20N2O2/c1-14(2)4-8-12(10(17)5-14)13-9(15-8)6-16(3)7-11(13)18/h11,15,18H,4-7H2,1-3H3

InChI Key

LIEULKOUKZVFNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2)CN(CC3O)C)C

Origin of Product

United States

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